![molecular formula C22H22F3NO3 B1614182 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone CAS No. 898756-30-4](/img/structure/B1614182.png)
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
Overview
Description
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone, commonly known as “DATF”, is a novel synthetic compound that has been studied for its potential applications in various scientific research fields. DATF is a fluorinated phenyl compound with a spirocyclic ring system, which has been reported to possess various biological activities, such as anti-inflammatory and anti-oxidant properties. In addition, DATF has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme, and has been studied for its potential to treat various inflammatory and oxidative diseases.
Scientific Research Applications
Synthesis and Chemical Reactivity
One study explores the synthesis and characterization of compounds related to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone. For instance, the synthesis of boronates derived from non-symmetric amino-bis-phenols showcases the versatility of spirocyclic and azaspirocyclic compounds in constructing complex molecular architectures. These compounds demonstrate a wide range of potential applications in medicinal chemistry and materials science due to their unique structural features (Abreu et al., 2006).
Biological Applications
In the realm of biological applications, the antitubercular activity of benzothiazinones, which share structural similarities with the compound , highlights the potential of these compounds in addressing global health challenges. Specifically, a study on Mycobacterium tuberculosis clinical isolates showed uniform susceptibility to benzothiazinones, underscoring the potential of these compounds as antitubercular agents (Pasca et al., 2010).
Methodological Advances
Moreover, the development of methodologies for the efficient construction of complex molecules, including azaspiro[4.5]trienones, through processes such as tandem Ugi four-component condensation (U4CC) and electrophilic ipso-iodocyclization, showcases the importance of these compounds in synthetic organic chemistry. These methodological advances facilitate the synthesis of pharmaceutically relevant structures, offering new avenues for drug discovery and development (Yugandhar & Srivastava, 2015).
Antioxidant and Antimicrobial Activities
Research on the antioxidant and antimicrobial activities of phenolic compounds, which are structurally related to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone, indicates the broad applicability of these compounds in food science and preservation. These studies provide insights into the mechanisms of action and potential health benefits of phenolic antioxidants, suggesting their utility in enhancing food safety and quality (Davidson & Brandén, 1981).
properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)18-6-3-5-16(14-18)20(27)19-7-2-1-4-17(19)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNHMUISHPGVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643775 | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone | |
CAS RN |
898756-30-4 | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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